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Compound Name: JNJ-38877605

Cat. No.: B612286 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the mechanism of action of JNJ-
38877605, a potent and selective inhibitor of the c-Met receptor tyrosine kinase. JNJ-38877605
has been a subject of significant preclinical investigation due to its targeted activity against

cancers with dysregulated c-Met signaling. This document consolidates key findings on its

biochemical and cellular effects, supported by quantitative data, detailed experimental

methodologies, and visual representations of the underlying molecular pathways.

Core Mechanism of Action: ATP-Competitive
Inhibition of c-Met
JNJ-38877605 functions as a small-molecule, ATP-competitive inhibitor of the c-Met kinase.[1]

[2][3][4][5] This means it directly competes with adenosine triphosphate (ATP) for binding to the

catalytic site of the c-Met receptor. By occupying the ATP-binding pocket, JNJ-38877605
prevents the autophosphorylation of the receptor, which is a critical step in its activation.[6] This

inhibition is highly potent, with a reported IC50 value of 4 nM for c-Met kinase activity.[1][2][3][5]

[7][8]

A key characteristic of JNJ-38877605 is its remarkable selectivity. It exhibits over 600-fold

greater selectivity for c-Met compared to a panel of more than 200 other tyrosine and serine-

threonine kinases.[1][2][3][7] Some studies have reported even higher selectivity, with over

833-fold selectivity against the next most potently inhibited kinase, Fms.[5][6] This high degree
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of selectivity is attributed to a unique binding mode within the c-Met kinase domain and

contributes to a more targeted therapeutic effect with potentially fewer off-target toxicities.[9]

The binding of JNJ-38877605 to the c-Met kinase is characterized by high affinity and slow

reversibility.[5][6]

The inhibition of c-Met by JNJ-38877605 has been demonstrated in both scenarios of

hepatocyte growth factor (HGF)-stimulated and constitutively activated c-Met phosphorylation

in various cancer cell lines.[1][3]

Quantitative Data Summary
The following tables summarize the key quantitative data reported for JNJ-38877605, providing

a clear comparison of its potency and activity across different experimental setups.

Table 1: In Vitro Inhibitory Activity of JNJ-38877605

Parameter Value Target/System Reference

IC50 4 nM c-Met Kinase [1][2][3][5][7][8]

IC50 4.7 nM c-Met Kinase [5][6]

Selectivity >600-fold
vs. >200 other

kinases
[1][2][3][7]

Selectivity >833-fold

vs. 246 other kinases

(next most potent:

Fms)

[5][6]

Table 2: Cellular Activity of JNJ-38877605 in Cancer Cell Lines
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Cell Line Assay
Incubation
Time

IC50 Reference

EBC1 (Human

Lung Cancer)

Proliferation

Assay
72 h 9.5 nM [7]

MKN45 (Human

Gastric Cancer)

Proliferation

Assay
72 h 10.9 nM [7]

SNU5 (Human

Gastric Cancer)

Proliferation

Assay
72 h 15.8 nM [7]

Table 3: In Vivo Activity of JNJ-38877605 in Xenograft Models

Animal Model Tumor Type Dosage Effect Reference

Mice with GTL16

xenografts
Gastric Cancer

40 mg/kg/day

(p.o.) for 72

hours

Significant

decrease in

plasma IL-8 and

GROα; >50%

reduction in

uPAR

[1][3][8]

Mice with GTL16

xenografts
Gastric Cancer

40 mg/kg/day

(p.o.) for 3 days

Decreased

plasma

concentrations of

IL-8, GROα, and

uPAR

[8]

Mice with U251

xenografts
Glioblastoma

50 mg/kg (p.o.)

once daily for 13

days

Counteracted

radiation-induced

invasiveness and

promoted

apoptosis

[8]

Signaling Pathways and Mechanism of Inhibition
The c-Met signaling pathway is a complex network that, upon activation by its ligand HGF,

triggers a cascade of intracellular events promoting cell proliferation, survival, motility, and
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invasion.[10][11] JNJ-38877605, by inhibiting the initial step of c-Met autophosphorylation,

effectively blocks these downstream signaling cascades.

c-Met Signaling Pathway
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Caption: The c-Met signaling pathway initiated by HGF binding.
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Inhibition of c-Met Signaling by JNJ-38877605
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Caption: JNJ-38877605 competitively inhibits ATP binding to the c-Met kinase domain.

Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. The

following sections outline the general protocols for key experiments used to characterize the

mechanism of action of JNJ-38877605.

c-Met Kinase Inhibition Assay
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This assay is fundamental to determining the direct inhibitory effect of JNJ-38877605 on the

enzymatic activity of the c-Met kinase.

Objective: To quantify the concentration of JNJ-38877605 required to inhibit 50% of the c-Met

kinase activity (IC50).

General Protocol:

Reagents: Recombinant human c-Met kinase domain, a suitable substrate (e.g., poly(Glu,

Tyr) 4:1), ATP, JNJ-38877605, kinase assay buffer, and a detection reagent (e.g., ADP-Glo™

Kinase Assay).

Procedure: a. Prepare a serial dilution of JNJ-38877605. b. In a 96-well plate, add the c-Met

kinase, the substrate, and the kinase assay buffer. c. Add the diluted JNJ-38877605 or

vehicle control to the respective wells. d. Initiate the kinase reaction by adding ATP. e.

Incubate the plate at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 45

minutes). f. Stop the reaction and measure the kinase activity using a detection reagent that

quantifies the amount of ADP produced. g. The luminescence or fluorescence is measured

using a plate reader.

Data Analysis: The IC50 value is calculated by plotting the percentage of kinase inhibition

against the logarithm of the JNJ-38877605 concentration and fitting the data to a sigmoidal

dose-response curve.

Prepare Reagents Dispense Kinase, Substrate, Buffer Add JNJ-38877605/Vehicle Initiate with ATP Incubate Add Detection Reagent Read Plate Calculate IC50

Click to download full resolution via product page

Caption: Workflow for a typical c-Met kinase inhibition assay.

Cell Proliferation Assay
These assays determine the effect of JNJ-38877605 on the growth and viability of cancer cells

that are dependent on c-Met signaling.
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Objective: To determine the concentration of JNJ-38877605 that inhibits cell proliferation by

50% (IC50).

General Protocol (using MTT assay as an example):

Cell Seeding: Plate cancer cells (e.g., EBC1, MKN45) in a 96-well plate at a predetermined

density and allow them to adhere overnight.

Compound Treatment: Treat the cells with a serial dilution of JNJ-38877605 or vehicle

control and incubate for a specified period (e.g., 72 hours).[7]

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)

solution to each well and incubate for 2-4 hours. Viable cells with active metabolism will

convert the yellow MTT into a purple formazan precipitate.

Solubilization: Add a solubilization solution (e.g., DMSO or a specialized buffer) to dissolve

the formazan crystals.

Data Acquisition: Measure the absorbance of the solution at a specific wavelength (e.g., 570

nm) using a microplate reader.

Data Analysis: The absorbance values are proportional to the number of viable cells. The

IC50 is calculated by plotting the percentage of cell viability against the logarithm of the JNJ-
38877605 concentration.

Seed Cells Treat with JNJ-38877605 Incubate (e.g., 72h) Add MTT Reagent Incubate (2-4h) Solubilize Formazan Read Absorbance Calculate IC50

Click to download full resolution via product page

Caption: Workflow for a cell proliferation assay using MTT.

Western Blot Analysis of c-Met Phosphorylation
This technique is used to directly visualize the inhibitory effect of JNJ-38877605 on the

phosphorylation of c-Met and its downstream signaling proteins.
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Objective: To assess the levels of phosphorylated c-Met (p-c-Met) and downstream effectors

(e.g., p-AKT, p-ERK) in cells treated with JNJ-38877605.

General Protocol:

Cell Treatment: Culture cells to a suitable confluency and then treat with JNJ-38877605 at

various concentrations and for different time points. A positive control with HGF stimulation

and a negative control with vehicle can be included.

Cell Lysis: Harvest the cells and lyse them in a buffer containing protease and phosphatase

inhibitors to preserve the phosphorylation status of proteins.

Protein Quantification: Determine the protein concentration of the lysates using a standard

method (e.g., BCA assay).

SDS-PAGE and Transfer: Separate the protein lysates by sodium dodecyl sulfate-

polyacrylamide gel electrophoresis (SDS-PAGE) and transfer the proteins to a membrane

(e.g., PVDF or nitrocellulose).

Immunoblotting: a. Block the membrane to prevent non-specific antibody binding. b. Incubate

the membrane with a primary antibody specific for the protein of interest (e.g., anti-p-c-Met,

anti-c-Met, anti-p-AKT, anti-AKT). c. Wash the membrane and then incubate with a

horseradish peroxidase (HRP)-conjugated secondary antibody.

Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate

and an imaging system.

Analysis: The intensity of the bands corresponding to the phosphorylated proteins is

normalized to the total protein levels to determine the extent of inhibition.

Cell Treatment Cell Lysis Protein Quantification SDS-PAGE Protein Transfer Immunoblotting Detection Analysis

Click to download full resolution via product page

Caption: General workflow for Western blot analysis.
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Important Considerations: Clinical Development and
Toxicity
While JNJ-38877605 demonstrated potent and selective preclinical activity, its clinical

development was terminated in a Phase 1 trial due to observed renal toxicity in patients.[6][7]

[12] This toxicity was not predicted by preclinical studies in rats and dogs.[6][12] Further

investigation revealed that the renal toxicity was caused by the formation of species-specific

insoluble metabolites (M1/3 and M5/6) generated by aldehyde oxidase activity.[6][12] Humans

and rabbits were found to have significantly higher systemic exposure to these insoluble

metabolites compared to other species.[6][12] This underscores the critical importance of

understanding species-specific drug metabolism in preclinical development.

Conclusion
JNJ-38877605 is a potent and highly selective ATP-competitive inhibitor of the c-Met receptor

tyrosine kinase. Its mechanism of action involves the direct blockade of c-Met

autophosphorylation, leading to the inhibition of downstream signaling pathways crucial for

cancer cell proliferation, survival, and invasion. While its preclinical profile was promising,

unforeseen species-specific metabolic toxicity leading to renal complications in humans halted

its clinical progression. Nevertheless, the study of JNJ-38877605 has provided valuable

insights into the therapeutic targeting of c-Met and highlights the challenges of drug

metabolism in translational research. The data and methodologies presented in this guide

serve as a comprehensive resource for researchers in the field of oncology drug discovery and

development.

Need Custom Synthesis?
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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